molecular formula C5H5ClN6O B2650964 4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine CAS No. 292836-22-7

4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B2650964
CAS No.: 292836-22-7
M. Wt: 200.59
InChI Key: DGLIVOPLUIFYHL-UHFFFAOYSA-N
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Description

4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine typically involves a multi-step process. One common method starts with the preparation of 1,2,3-triazole intermediates through a cycloaddition reaction between azides and alkynes. The resulting triazole is then subjected to chloromethylation using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The final step involves the formation of the oxadiazole ring through a cyclization reaction with appropriate reagents such as hydrazine derivatives and carbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as primary amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with various functional groups replacing the chloromethyl group.

Scientific Research Applications

4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[5-(chloromethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine can be compared with other similar compounds, such as:

    4-[5-(bromomethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and biological activity.

    4-[5-(methyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine:

    4-[5-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine: Contains a hydroxymethyl group, which can alter its solubility and reactivity compared to the chloromethyl derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[5-(chloromethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN6O/c6-1-3-2-8-11-12(3)5-4(7)9-13-10-5/h2H,1H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLIVOPLUIFYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=N1)C2=NON=C2N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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